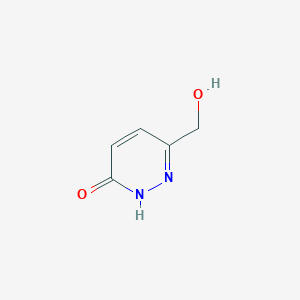

6-(hydroxymethyl)pyridazin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(hydroxymethyl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c8-3-4-1-2-5(9)7-6-4/h1-2,8H,3H2,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEOFTFPMEIUHKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NN=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Hydroxymethyl Pyridazin 3 Ol and Its Analogs

De Novo Pyridazine (B1198779) Ring Construction Approaches

De novo strategies involve the formation of the pyridazine ring from acyclic or different heterocyclic precursors. These methods offer the flexibility to introduce various substituents onto the pyridazine core during the ring-forming process itself.

Cyclization Reactions from Acyclic Precursors

A classical and widely employed method for constructing the pyridazine ring is the condensation of 1,4-dicarbonyl compounds with hydrazine (B178648) and its derivatives. thieme-connect.dechemtube3d.comwikipedia.org This approach is particularly useful for synthesizing 3,6-disubstituted pyridazines. The reaction proceeds through the formation of a dihydropyridazine (B8628806) intermediate, which can then be oxidized to the aromatic pyridazine. chemtube3d.com The choice of the 1,4-dicarbonyl precursor, whether it be a diketone, a ketoacid, or a diester, allows for the introduction of a wide array of functional groups onto the resulting pyridazine ring. For instance, the use of a 4-ketoacid can lead to the formation of a pyridazinone, which can be a precursor for further functionalization.

| Precursor Type | Reagent | Product Type | Reference |

| 1,4-Diketone | Hydrazine | 3,6-Disubstituted Pyridazine | chemtube3d.com |

| 4-Ketoacid | Hydrazine | Pyridazinone | wikipedia.org |

| Unsaturated 1,4-diketone | Hydrazine hydrate | 3,6-Disubstituted Pyridazine | thieme-connect.de |

Inverse Electron Demand Diels-Alder Reactions

The inverse electron demand Diels-Alder (iEDDA) reaction is a powerful and versatile tool for the synthesis of pyridazines. d-nb.infonih.govacs.orgnih.gov This reaction typically involves the [4+2] cycloaddition of an electron-deficient 1,2,4,5-tetrazine (B1199680) with an electron-rich dienophile, such as an alkene or alkyne. d-nb.infooup.com The initial cycloadduct readily extrudes a molecule of nitrogen to afford the pyridazine product. The regioselectivity of this reaction can often be predicted and controlled, making it a valuable method for the synthesis of multi-substituted pyridazines. oup.com The reaction conditions are often mild, and the scope of both the tetrazine and the dienophile is broad, allowing for the synthesis of a diverse library of pyridazine derivatives. nih.govacs.org

| Diene (Tetrazine) | Dienophile | Product | Reference |

| 1,2,4,5-Tetrazine | Alkene/Alkyne | Pyridazine | d-nb.infooup.com |

| Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | Diaryl acetylene | 1,2-Diazine | nih.gov |

Annulation Strategies for Pyridazine Core Formation

Annulation strategies refer to the construction of the pyridazine ring by fusing it onto an existing ring system. nih.govacs.org These methods are particularly useful for the synthesis of fused pyridazine systems. One such strategy involves the rhodium(III)-catalyzed dual C-H activation and annulation of hydrazones with alkynes. nih.gov This method allows for the efficient construction of pyrrolopyridazines and azolopyridazines from readily available starting materials. Another approach involves a one-pot sequential Knoevenagel-aza-annulation cascade reaction to create peripherally fused N-aryl-2-pyridonoporphyrins. acs.org These strategies often provide access to complex, polycyclic pyridazine derivatives that would be challenging to synthesize using other methods. rsc.orgnih.gov

Functionalization and Derivatization of Pre-existing Pyridazine Systems

An alternative and often more direct approach to synthesizing 6-(hydroxymethyl)pyridazin-3-ol and its analogs involves the modification of a pre-existing pyridazine ring. This can be achieved through various reactions that introduce or modify functional groups on the pyridazine core.

Introduction of the Hydroxymethyl Group via Direct Methods or Multi-step Transformations

The hydroxymethyl group (-CH2OH) is a key functional group that can be introduced onto a pyridazine ring through several methods. numberanalytics.com One common approach is the reduction of a pyridazine carboxylic acid or its corresponding ester. chemicalbook.com For example, pyridazine-3-carboxylic acid can be reduced to (pyridazin-3-yl)methanol using a suitable reducing agent like lithium aluminum hydride. chemicalbook.com

Another strategy involves the functionalization of a methyl group already present on the pyridazine ring. For instance, a chloromethyl group can be introduced, which can then be hydrolyzed to the desired hydroxymethyl group. The synthesis of 6-(chloromethyl)pyridazin-3-ol can be a key intermediate step. chemicalbook.com Furthermore, dearomative functionalization of pyridines using a ruthenium catalyst can also lead to hydroxymethylated piperidines, which can then be re-aromatized to the corresponding pyridazine. rsc.org

| Starting Material | Reagent(s) | Product | Reference |

| Pyridazine-3-carboxylic acid ethyl ester | Lithium aluminum hydride | Pyridazin-3-ylmethanol | chemicalbook.com |

| 4-Arylpyridines | Ruthenium catalyst, paraformaldehyde | Hydroxymethylated piperidines | rsc.org |

Nucleophilic Substitution Reactions on Halogenated Pyridazines

Halogenated pyridazines are versatile intermediates in the synthesis of a wide range of pyridazine derivatives due to their susceptibility to nucleophilic substitution reactions. wur.nlquimicaorganica.orgacs.orgnih.gov The electron-deficient nature of the pyridazine ring facilitates the displacement of a halogen atom by a variety of nucleophiles. thieme-connect.de

For the synthesis of this compound, a key precursor is 6-chloropyridazin-3-ol. chemicalbook.com This compound can be synthesized from dichloropyridazine. The chlorine atom at the 6-position can then be displaced by a suitable nucleophile to introduce the hydroxymethyl group or a precursor that can be converted to it. For instance, reaction with a protected form of formaldehyde (B43269) followed by deprotection could yield the target molecule. The reactivity of halogenated pyridazines makes them crucial building blocks in the synthesis of functionalized pyridazines. nih.govresearchgate.netgoogle.com

| Starting Material | Reagent | Product | Reference |

| Dichloropyridazine | Ethanol | 6-Chloropyridazin-3-ol | chemicalbook.com |

| 3,6-Dichloropyridazine | Ammonia | 3-Amino-6-chloropyridazine | google.com |

| Halogenated Pyridines | Phosphine reagents, Halide nucleophiles | Halogenated Pyridines | nih.gov |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Sonogashira) for Arylation and Other Substitutions

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been instrumental in the synthesis of a wide array of pyridazine derivatives. These methods offer a convergent approach, allowing for the late-stage introduction of various substituents onto the pyridazine core, which is highly advantageous for creating libraries of analogs for structure-activity relationship studies.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction between an organoboron reagent (typically a boronic acid or ester) and an organic halide or triflate. researchgate.netnih.gov This reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing reagents. researchgate.net For the synthesis of pyridazine analogs, a common strategy involves the coupling of a halogenated pyridazine precursor with various aryl or heteroaryl boronic acids. For instance, 6-aryl-5-dialkylamino-(2H)-pyridazin-3-ones have been synthesized via a Suzuki-Miyaura cross-coupling of 6-chloro-5-dialkylaminopyridazinone with different arylboronic acids. researchgate.net This method allows for the introduction of a diverse range of aryl groups at the 6-position of the pyridazine ring. researchgate.net The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like sodium carbonate. nih.gov

The Stille reaction involves the coupling of an organotin compound (stannane) with an organic halide or pseudohalide, catalyzed by a palladium complex. organic-chemistry.orgwikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. orgsyn.orglibretexts.org However, a significant drawback is the toxicity of the tin reagents. organic-chemistry.org This reaction has been employed in the synthesis of complex molecules containing the pyridazine scaffold. orgsyn.org The mechanism involves the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. wikipedia.org

The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.org It is a highly effective method for the synthesis of alkynyl-substituted pyridazines. researchgate.netresearchgate.netscirp.org For example, 2-amino-3-bromopyridines can be coupled with various terminal alkynes in the presence of a palladium catalyst and a copper(I) salt to afford the corresponding 2-amino-3-alkynylpyridines in good yields. researchgate.netscirp.org The reaction conditions are generally mild, and a variety of functional groups are tolerated. wikipedia.org

| Reaction | Key Reactants | Catalyst System | Typical Application for Pyridazines |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound (e.g., boronic acid) + Organic halide | Palladium catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., Na₂CO₃) | Arylation of halopyridazines |

| Stille | Organotin compound (stannane) + Organic halide | Palladium catalyst | Coupling of stannylpyridazines with organic halides |

| Sonogashira | Terminal alkyne + Organic halide | Palladium catalyst + Copper(I) co-catalyst + Base | Alkynylation of halopyridazines |

Advanced Synthetic Techniques and Methodological Innovations

Solid-Phase Organic Synthesis (SPOS) as a Platform for Pyridazine Derivatives

Solid-phase organic synthesis (SPOS) has emerged as a powerful technique for the rapid generation of libraries of organic molecules, including pyridazine derivatives. oup.comoup.com This methodology involves attaching a starting material to a solid support (resin) and then carrying out a sequence of reactions. The use of a solid support simplifies the purification process, as excess reagents and byproducts can be washed away, while the desired intermediate remains attached to the resin. oup.com

A notable application of SPOS in pyridazine synthesis involves the use of a polymer-bound sodium benzenesulfinate (B1229208) resin. oup.comoup.com In this approach, the resin is treated with an α-bromoketone to form a β-ketosulfone resin. Subsequent condensation with hydrazine not only forms the pyridazine ring but also cleaves the product from the solid support. oup.com This method has been successfully used to synthesize a library of 3,6-disubstituted pyridazine derivatives. oup.com The mild basic conditions used for the final cleavage step contribute to the efficiency of this process. oup.com

Microwave-Assisted Synthesis of Pyridazine Compounds

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. asianpubs.orgthieme-connect.comgeorgiasouthern.edu This technique has been effectively applied to the synthesis of various pyridazine compounds. asianpubs.orgnih.govmdpi.com

For instance, the synthesis of 3,4,6-trisubstituted pyridazines has been achieved through a microwave-assisted cyclocondensation of 1,4-diketones with hydrazine in the presence of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). thieme-connect.com This one-pot reaction provides a rapid entry into this class of compounds. thieme-connect.com Similarly, microwave irradiation has been utilized in the synthesis of pyridazinone derivatives, demonstrating significant reductions in reaction times. asianpubs.org The application of microwaves has been shown to be beneficial in various steps of pyridazine synthesis, including condensation and cyclization reactions. asianpubs.orgmdpi.com

| Pyridazine Derivative | Conventional Method Time | Microwave-Assisted Time | Reference |

|---|---|---|---|

| 2-substituted phenyl-10H-pyridazin(6,1-b)quinazoline-10-one | Not specified | 1-3 min | asianpubs.org |

| 6-substituted phenyl tetrazolo(1,5-b)pyridazine | Not specified | 1-3 min | asianpubs.org |

| 1-Thiazolyl-pyridazinedione derivatives | Not specified | 2 min | mdpi.com |

Chemoenzymatic and Biocatalytic Approaches for Analogous Hydroxymethylated Systems

Chemoenzymatic and biocatalytic methods are increasingly being explored for the synthesis of complex molecules due to the high selectivity and mild reaction conditions offered by enzymes. kcl.ac.ukdigitellinc.com While specific examples for the direct synthesis of this compound using these methods are not extensively documented, analogous transformations in other heterocyclic systems highlight the potential of these approaches. researchgate.netnih.govnih.gov

Biocatalysis can be employed for the selective introduction of functional groups. kcl.ac.uk For example, engineered methyltransferases have been used for the regioselective N-methylation of various heterocycles. nih.govnih.gov This demonstrates the potential for enzymes to functionalize specific positions on a heterocyclic ring with high precision.

In the context of hydroxymethylation, one-pot multi-step biocatalytic processes have been developed for the synthesis of optically active α-aryl vicinal diols. researchgate.net These cascades can involve an initial oxidation, followed by a hydroxymethylation step using formaldehyde (which can be generated in situ from methanol), and a final reduction. researchgate.net Such strategies, which combine multiple enzymatic steps in a single pot, offer an efficient and environmentally friendly route to chiral building blocks and could potentially be adapted for the synthesis of chiral hydroxymethylated pyridazine analogs.

Chemical Reactivity and Transformation Studies of 6 Hydroxymethyl Pyridazin 3 Ol

Reactions Involving the Hydroxyl Group

The primary alcohol functionality in 6-(hydroxymethyl)pyridazin-3-ol is a key site for various chemical modifications, allowing for its conversion into a range of other functional groups.

Oxidation Reactions to Carbonyls or Carboxylates

The oxidation of the primary alcohol in this compound can yield either the corresponding aldehyde, 6-formylpyridazin-3-ol, or the carboxylic acid, 6-carboxy-3-hydroxypyridazine. The outcome of the reaction is highly dependent on the choice of oxidizing agent and the reaction conditions.

Mild oxidizing agents are typically employed for the selective oxidation to the aldehyde. For instance, reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an appropriate solvent such as dichloromethane (B109758) (CH2Cl2) at room temperature can effectively bring about this transformation.

For the conversion to the carboxylic acid, stronger oxidizing agents are required. A common method involves the use of potassium permanganate (B83412) (KMnO4) in a basic aqueous solution, followed by acidification. Alternatively, Jones oxidation, using chromium trioxide (CrO3) in a mixture of sulfuric acid and acetone, can also achieve this transformation. A study on the oxidation of a similar iridoid glycoside containing a primary hydroxyl group utilized 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (B87167) (DMSO) to successfully yield the corresponding aldehyde with a 78% yield. nih.gov

Table 1: Oxidation Reactions of this compound

| Product | Reagents and Conditions |

| 6-formylpyridazin-3-ol | PCC, CH2Cl2, room temperature |

| 6-formylpyridazin-3-ol | DMP, CH2Cl2, room temperature |

| 6-carboxy-3-hydroxypyridazine | 1. KMnO4, aq. NaOH, heat; 2. H3O+ |

| 6-carboxy-3-hydroxypyridazine | CrO3, H2SO4, acetone, 0 °C to r.t. |

Reduction Reactions of the Hydroxyl Group (e.g., to methyl)

The reduction of the hydroxymethyl group to a methyl group, yielding 6-methylpyridazin-3-ol, can be accomplished through a two-step procedure. The first step involves the conversion of the hydroxyl group into a good leaving group, typically a tosylate or a halide. The subsequent step is a reduction reaction.

For example, the hydroxyl group can be reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form the tosylate. This intermediate can then be reduced using a hydride source such as lithium aluminum hydride (LiAlH4) in an ethereal solvent like tetrahydrofuran (B95107) (THF). An alternative approach involves the use of samarium diiodide (SmI2) in the presence of water, which has been shown to rapidly reduce pyridines to piperidines at room temperature. clockss.org

Substitution Reactions of the Hydroxyl Moiety (e.g., with halogens, alkyl groups)

The hydroxyl group of this compound can be replaced by various other groups, most notably halogens. This transformation is a crucial step for further functionalization of the molecule.

The most common method for converting the primary alcohol to a chloromethyl group is by reaction with thionyl chloride (SOCl2), often in the presence of a catalytic amount of a tertiary amine or in a solvent like pyridine. Similarly, phosphorus tribromide (PBr3) can be used to synthesize the corresponding bromomethyl derivative. These halogenated intermediates are valuable for subsequent nucleophilic substitution reactions to introduce alkyl, amino, or other functional groups.

Esterification and Etherification Reactions of the Hydroxyl Functionality

The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, typically in the presence of an acid catalyst or a coupling agent. For instance, reacting this compound with acetic anhydride (B1165640) in the presence of a base like pyridine would yield 6-(acetoxymethyl)pyridazin-3-ol.

Etherification can be achieved through Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide can then be reacted with an alkyl halide (e.g., methyl iodide) to form the ether, such as 6-(methoxymethyl)pyridazin-3-ol.

Reactivity of the Pyridazine (B1198779) Ring System

The pyridazine ring, being an electron-deficient heteroaromatic system, exhibits distinct reactivity patterns, particularly in substitution reactions.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridazine Core

Due to the presence of two electron-withdrawing nitrogen atoms, the pyridazine ring is generally deactivated towards electrophilic aromatic substitution (EAS). researchgate.net The reaction, if it occurs, typically requires harsh conditions and often results in low yields. The nitrogen atoms withdraw electron density from the ring, making it less nucleophilic and thus less susceptible to attack by electrophiles. gcwgandhinagar.comyoutube.com Theoretical studies have shown that the highest occupied molecular orbitals (HOMOs) of pyridazine are not π orbitals, which further explains its low reactivity in EAS. researchgate.net

Conversely, the electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). This is particularly true when a good leaving group, such as a halogen, is present on the ring. The reaction proceeds through the addition of a nucleophile to the ring, forming a Meisenheimer-like intermediate, followed by the elimination of the leaving group. The presence of electron-withdrawing groups on the ring can further facilitate this reaction. For instance, studies on polysubstituted pyridazinones have shown that sequential nucleophilic aromatic substitution can be a viable method for creating diverse molecular structures.

Ring-Opening and Ring-Closing Metathesis (RCM) Approaches

Ring-closing metathesis (RCM) has emerged as a powerful strategy for the synthesis of cyclic structures, including aromatic heterocycles. rsc.orgwikipedia.org This method has been successfully applied to create pyridazine rings, where the crucial step following RCM involves the elimination of a sulfinate to yield the aromatic system. rsc.org

While direct RCM applications on this compound are not extensively detailed in the provided results, the synthesis of related heterocyclic systems through RCM highlights its potential. For instance, a straightforward and effective synthetic route to the 2,6-dihydropyrano[2,3-c]pyrazole ring system utilizes RCM as the key step. ktu.edu The necessary diene substrate for this reaction is prepared from 1-phenyl-1H-pyrazol-3-ol. ktu.edu This approach underscores the feasibility of employing RCM for constructing fused heterocyclic systems containing a pyran ring, which could be conceptually applicable to derivatives of this compound.

Furthermore, the synthesis of δ-lactone-containing carboxylic acids has been envisioned via a diastereoselective allylation followed by RCM to form the δ-lactone ring. mdpi.com Although attempts to achieve macrocyclization through RCM between specific carbon atoms in a complex molecule were unsuccessful, the strategy itself remains a valid and explored avenue for ring formation. mdpi.com The success of RCM is often dependent on the specific substrate and the chosen catalyst, such as the Hoveyda-Grubbs 2nd generation catalyst, which has been effective in the RCM of sterically demanding acrylates. rsc.org

Cycloaddition Reactions of Pyridazine and its Derivatives

Cycloaddition reactions are a cornerstone in the synthesis of a wide variety of heterocyclic compounds, and pyridazine derivatives are frequently employed as substrates in these transformations. nih.govnih.gov These reactions, particularly [3+2] and [4+2] cycloadditions, provide efficient pathways to fused and substituted pyridazine systems.

[3+2] Cycloadditions:

[3+2] cycloaddition reactions involving pyridazinium ylides are a well-established method for synthesizing pyrrolo[1,2-b]pyridazine (B13699388) derivatives. nih.gov These reactions often proceed with complete regioselectivity. nih.gov For example, the reaction of pyridazinium ylides with dipolarophiles like ethyl propiolate leads to the formation of dihydropyrrolo[1,2-b]pyridazines, which then undergo oxidative dehydrogenation to yield the final aromatic products. nih.gov Copper-catalyzed [3+2] cycloadditions have also been utilized to synthesize fused pyridazine derivatives in moderate to excellent yields. nih.gov

[4+2] Cycloadditions (Diels-Alder Reactions):

The inverse-electron-demand Diels-Alder reaction is a valuable tool for constructing fused ring systems from π-deficient N-heteroaromatics like pyridazines. mdpi.com This intramolecular variant has been used to prepare indolines, indoles, and xanthenes from pyridazine derivatives with appropriate olefinic or acetylenic side chains. mdpi.com Similarly, aza-Diels-Alder reactions of 1,2,3-triazines with 1-propynylamines offer a highly regioselective route to 6-aryl-pyridazin-3-amines under metal-free and neutral conditions. acs.orgorganic-chemistry.org The regioselectivity of these reactions can be influenced by factors such as reaction temperature and steric effects. organic-chemistry.org

Nitrogen donor tetradentate ligands like 4,4'-bipyridazine and pyridazino[4,5-d]pyridazine (B3350090) have been prepared through inverse electron demand Diels-Alder cycloaddition reactions of 1,2,4,5-tetrazine (B1199680). rsc.org These ligands have shown potential in the design of 3D coordination frameworks with silver(I) ions. rsc.org

| Cycloaddition Type | Reactants | Product Class | Key Features |

| [3+2] Cycloaddition | Pyridazinium ylides and ethyl propiolate | Pyrrolo[1,2-b]pyridazines | High regioselectivity, involves in situ generation of ylides. nih.gov |

| Copper-Catalyzed [3+2] Cycloaddition | 2-arylidene-5-oxopyrazolidin-2-ium-1-ides and an ethynyl-pyrimido[4,5-c]pyridazine derivative | Fused pyridazine derivatives | Moderate to excellent yields. nih.gov |

| Inverse-Electron-Demand Diels-Alder | 4-Pyridazinecarbonitriles with alkyne side chains | Fused systems (e.g., indolines, indoles) | Intramolecular reaction, proceeds with ease due to "entropic assistance". mdpi.com |

| Aza-Diels-Alder | 1,2,3-Triazines and 1-propynylamines | 6-Aryl-pyridazin-3-amines | Highly regioselective, metal-free, neutral conditions. acs.orgorganic-chemistry.org |

| Inverse-Electron-Demand Diels-Alder | 1,2,4,5-Tetrazine | 4,4'-Bipyridazine, Pyridazino[4,5-d]pyridazine | Synthesis of nitrogen donor tetradentate ligands. rsc.org |

Reaction Mechanisms and Catalytic Investigations

Detailed Mechanistic Pathways of Key Derivatization Reactions

Understanding the mechanistic pathways of reactions involving pyridazine derivatives is crucial for controlling product formation and optimizing reaction conditions. For instance, the cyclization of thiohydrazones to form pyridazines is proposed to occur through a cascade of imination followed by a 6π-electrocyclization of hydrazone thiol tautomers. researchgate.net

In the context of cycloaddition reactions, the Huisgen [3+2] dipolar cycloaddition is described as a concerted mechanism involving the addition of a 1,3-dipole to a dipolarophile, leading to a five-membered heterocyclic ring. nih.gov

The alkylation of pyridines, a related N-heterocycle, has been shown to be influenced by the structure of the alkyllithium reagents used. acs.org Mechanistic studies have revealed that the regioselectivity of the reaction is dictated by the aggregation state of the alkyllithium clusters, with tetrameric clusters favoring C4-alkylation and dimeric clusters preferring C2-alkylation. acs.org This highlights the importance of the reagent's structure in directing the outcome of derivatization reactions.

Catalytic Transformations Mediated by Metal Complexes and Organic Catalysts

Both metal complexes and organic catalysts play a significant role in mediating the transformation of pyridazine derivatives.

Metal-Catalyzed Transformations:

Transition metal complexes, particularly those of palladium and copper, are widely used to catalyze cross-coupling reactions for the functionalization of pyridazines and other N-heterocycles. researchgate.net These reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, allow for the introduction of various substituents onto the pyridazine ring. researchgate.net Copper(II)-catalyzed aerobic 6-endo-trig cyclizations of β,γ-unsaturated hydrazones provide an efficient route to 1,6-dihydropyridazines, which can be subsequently converted to pyridazines. organic-chemistry.org The choice of solvent can influence the reaction outcome, with acetonitrile (B52724) favoring the formation of 1,6-dihydropyridazines and acetic acid leading directly to pyridazines. organic-chemistry.org

Gold complexes have also been investigated for their catalytic activity. acs.org The electron density of pyridine ligands can modulate the catalytic activity of Au(III) complexes in reactions like propargyl ester cyclopropanation. acs.org Even bis(pyridine)Au(I) complexes, previously considered less active, have been shown to be catalytically competent. acs.org Visible light photoredox catalysis using ruthenium and iridium polypyridyl complexes has emerged as a powerful tool for a variety of organic transformations. acs.org These photocatalysts can engage in single-electron transfer processes with organic substrates upon photoexcitation. acs.org

Organocatalyzed Transformations:

Organic catalysts, such as piperidine, have been employed in the synthesis of pyrano[2,3-c]pyridazine derivatives through one-pot multicomponent reactions. nih.gov This approach offers a simple and efficient method for generating highly diverse heterocyclic structures. nih.gov

| Catalyst Type | Reaction | Substrates | Products |

| Copper(II) | Aerobic 6-endo-trig cyclization | β,γ-Unsaturated hydrazones | 1,6-Dihydropyridazines or Pyridazines |

| Palladium | Cross-coupling (e.g., Suzuki, Sonogashira, Heck) | Pyridazine derivatives and various coupling partners | Substituted pyridazines |

| Gold(III) | Propargyl ester cyclopropanation | Propargyl esters and styrenes | Cyclopropanes |

| Ruthenium/Iridium Polypyridyl Complexes | Photoredox catalysis | Various organic substrates | Varied, depending on the specific reaction |

| Piperidine | One-pot multicomponent reaction | Various starting materials | Pyrano[2,3-c]pyridazines |

Spectroscopic Characterization and Structural Elucidation of 6 Hydroxymethyl Pyridazin 3 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the carbon-hydrogen framework.

Proton NMR (¹H NMR) for Elucidation of Proton Environments and Spin-Spin Coupling Constants

The ¹H NMR spectrum of 6-(hydroxymethyl)pyridazin-3-ol provides information on the chemical environment of the hydrogen atoms. The pyridazine (B1198779) ring protons typically appear as doublets due to coupling with their adjacent proton. The chemical shift of these aromatic protons is influenced by the electron-withdrawing nitrogen atoms and the electron-donating hydroxyl group. The methylene (B1212753) protons of the hydroxymethyl group would be expected to appear as a singlet, while the hydroxyl protons may present as a broad singlet, with their chemical shifts being solvent-dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H4 | 7.3 - 7.5 | d |

| H5 | 6.9 - 7.1 | d |

| -CH₂- | 4.5 - 4.7 | s |

| -OH (ring) | 10.0 - 12.0 | br s |

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions. 'd' denotes a doublet, 's' a singlet, 'br s' a broad singlet, and 't' a triplet.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The pyridazine ring carbons are expected to have chemical shifts in the aromatic region, with their precise locations influenced by the attached functional groups. The carbon of the hydroxymethyl group will appear at a higher field compared to the aromatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C3 | 155 - 160 |

| C4 | 125 - 130 |

| C5 | 115 - 120 |

| C6 | 145 - 150 |

Note: Predicted values are based on analogous structures and may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional NMR techniques are instrumental in confirming the structural assignment of this compound.

COSY (Correlation Spectroscopy): Would show correlations between the coupled protons on the pyridazine ring (H4 and H5).

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton with its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): Provides information about longer-range couplings (2-3 bonds), which is crucial for connecting the different parts of the molecule. For instance, correlations would be expected between the methylene protons and the C5 and C6 carbons of the pyridazine ring.

Computational NMR for Theoretical Prediction and Experimental Data Validation of Chemical Shifts and Coupling Constants

Computational methods, such as Density Functional Theory (DFT), can be employed to predict the NMR parameters of this compound. These theoretical calculations can provide valuable support for the experimental assignments of chemical shifts and coupling constants. By comparing the calculated and experimental spectra, a more robust structural elucidation can be achieved.

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H and C-O stretching vibrations of the hydroxyl and hydroxymethyl groups, as well as C=C and C-N stretching vibrations of the pyridazine ring.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H (hydroxyl) | 3200 - 3600 (broad) | Stretching vibration |

| C-H (aromatic) | 3000 - 3100 | Stretching vibration |

| C-H (aliphatic) | 2850 - 3000 | Stretching vibration |

| C=N, C=C (ring) | 1400 - 1600 | Stretching vibrations |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to obtain information about its structure from the fragmentation pattern. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the hydroxymethyl group or other small molecules, providing further evidence for the proposed structure.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | m/z (expected) | Description |

|---|---|---|

| [M]⁺ | 126.04 | Molecular ion |

| [M - CH₂OH]⁺ | 95.03 | Loss of the hydroxymethyl group |

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For pyridazinone derivatives, this technique provides invaluable information regarding bond lengths, bond angles, and intermolecular interactions, which collectively dictate the material's properties. A crucial aspect of 3-hydroxypyridazines is their existence in tautomeric forms. In the solid state and in solution, the pyridazin-3(2H)-one tautomer is predominantly favored over the 3-hydroxypyridazine form.

In the case of this compound, it is expected to crystallize in its more stable pyridazin-3(2H)-one form. The crystal structure would likely be characterized by a network of intermolecular hydrogen bonds. The N-H group of the pyridazinone ring and the hydroxyl group of the C6-substituent can both act as hydrogen bond donors, while the carbonyl oxygen and the ring nitrogen atom can act as acceptors. These interactions would play a significant role in stabilizing the crystal lattice.

To illustrate the type of data obtained from such an analysis, the crystallographic parameters for the parent molecule, pyridine (B92270), are presented below.

| Parameter | Value |

|---|---|

| Formula | C₅H₅N |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (pm) | 1752.4(3) |

| b (pm) | 896.9(2) |

| c (pm) | 1135.2(2) |

| Z (molecules/unit cell) | 16 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength and intensity of this absorption are characteristic of the molecule's electronic structure, particularly its system of conjugated π-bonds.

The UV-Vis spectrum of this compound is primarily dictated by the electronic structure of its stable pyridazin-3(2H)-one tautomer. The pyridazinone ring contains a conjugated system of double bonds and nitrogen atoms with lone pairs of electrons, giving rise to distinct electronic transitions. Typically, two main types of transitions are observed for such chromophores: intense π → π* transitions at shorter wavelengths (higher energy) and less intense n → π* transitions at longer wavelengths (lower energy). The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, while n → π* transitions involve the promotion of a non-bonding electron (from a nitrogen or oxygen atom) to a π* antibonding orbital.

The position and intensity of these absorption bands are sensitive to the substitution pattern on the pyridazinone ring. The hydroxymethyl group at the C6 position acts as an auxochrome, a group that modifies the light-absorbing properties of the chromophore. While it is not part of the conjugated system itself, it can influence the electronic transitions, typically causing a slight shift in the absorption maxima (λmax).

Studies on various pyridazine derivatives demonstrate how different substituents modulate the electronic and optical properties. For example, a series of π-conjugated thienylpyridazine derivatives have been synthesized and their absorption properties studied. These studies show that extending the conjugation or adding strong electron-donating or electron-withdrawing groups can significantly shift the absorption bands, often into the visible region. The following table presents UV-Visible absorption data for several thienylpyridazine derivatives, illustrating the impact of substitution on the maximum absorption wavelength (λmax).

| Compound | Substituent (R) | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹·cm⁻¹) |

|---|---|---|---|

| 3a | 4-(Thiophen-2-yl)phenyl | 357 | 29,800 |

| 3b | 4-(Furan-2-yl)phenyl | 354 | 28,100 |

| 3c | Biphenyl-4-yl | 332 | 24,100 |

| 3d | 4-Formylphenyl | 314 | 26,100 |

| 3e | 3-Nitrophenyl | 323 | 26,900 |

This data clearly shows a bathochromic (red) shift in λmax as the electron-donating ability of the substituent increases, highlighting the tunability of the electronic properties of the pyridazine core through chemical modification. researchgate.net

Compound Reference Table

Computational and Theoretical Investigations of 6 Hydroxymethyl Pyridazin 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Molecular Orbital Theory (MOT), offer deep insights into the molecular-level properties of pyridazine (B1198779) derivatives.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and stability of molecules. By calculating the electron density, DFT methods can determine molecular geometry, vibrational frequencies, and electronic properties.

For substituted pyridazines, DFT studies, often using the B3LYP functional with basis sets like 6-311G(d,p) or 6-311++G**, provide reliable predictions of structural parameters and electronic distributions. nih.govnih.gov In a study on the related compound 3-chloro-6-methoxypyridazine, DFT calculations were employed to optimize the molecular geometry and analyze the electronic properties. nih.gov Such analyses typically involve examining the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map is a valuable tool for visualizing the electronic distribution, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For 6-(hydroxymethyl)pyridazin-3-ol, the oxygen atoms of the hydroxyl and hydroxymethyl groups, along with the ring nitrogen atoms, are expected to be regions of high electron density (negative potential), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl groups would exhibit positive potential.

Natural Bond Orbital (NBO) analysis is another technique frequently coupled with DFT calculations to study charge distribution and intramolecular interactions, such as hydrogen bonding and charge delocalization. nih.gov For this compound, NBO analysis would be critical in quantifying the stability afforded by intramolecular hydrogen bonds, for instance, between the hydroxymethyl group and the adjacent ring nitrogen, and in understanding the delocalization of electron density within the pyridazine ring and its substituents.

Molecular Orbital Theory (MOT) provides a framework for understanding chemical bonding and reactivity by considering how atomic orbitals combine to form molecular orbitals. Key to this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

In studies of substituted pyridazines, the HOMO and LUMO are typically distributed across the π-system of the aromatic ring. nih.gov For this compound, the presence of the electron-donating hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups would be expected to raise the energy of the HOMO, enhancing its nucleophilic character compared to the unsubstituted pyridazine ring. The precise distribution and energy of these orbitals would depend on which tautomeric form is being considered (the -ol or the -one form), significantly influencing the molecule's reactivity profile.

Reactivity and Reaction Mechanism Predictions

Theoretical models are instrumental in predicting the most likely pathways for chemical reactions, identifying the structures of transient intermediates and transition states, and calculating the energy barriers that govern reaction rates.

A primary reaction pathway of interest for this compound is its tautomerization to 6-(hydroxymethyl)pyridazin-3(2H)-one. Theoretical studies on the parent compound, pyridazin-3(2H)-one, have explored this conversion in detail using DFT methods. nih.govresearchgate.net Two principal mechanisms are typically considered:

Direct Hydrogen Transfer : A unimolecular process where the hydroxyl proton migrates directly to the ring nitrogen. This pathway involves a highly strained four-membered transition state (TS) and is associated with a very high activation energy. For the parent pyridazinone, this barrier was calculated to be approximately 42.6 kcal/mol in the gas phase, making it kinetically unfavorable. nih.govresearchgate.net

Dimer-Assisted Double Hydrogen Transfer : A bimolecular process where two molecules form a dimer, facilitating a simultaneous double hydrogen transfer through a more stable six-membered transition state. This pathway has a significantly lower activation energy. For the parent system, the barrier was calculated to be around 14.7 kcal/mol, indicating this is a much more plausible mechanism. nih.govresearchgate.net

The presence of solvents, particularly protic solvents like water or methanol, can dramatically alter these pathways by mediating proton transfer, thereby lowering the activation barriers. These theoretical models provide a clear picture of the kinetic and thermodynamic factors controlling the tautomeric equilibrium.

| Mechanism | Transition State | Calculated Activation Energy (kcal/mol) | Notes |

|---|---|---|---|

| Direct H-Transfer | Four-membered TS | 42.64 | Kinetically unfavorable |

| Dimer-Assisted H-Transfer | Six-membered TS | 14.66 | Kinetically favorable |

While HOMO and LUMO energies provide a global view of reactivity, local reactivity indices derived from conceptual DFT offer a site-specific picture. These indices predict which atoms within a molecule are most susceptible to nucleophilic or electrophilic attack.

Key indices include:

Fukui Functions : These indicate the change in electron density at a specific point in the molecule when an electron is added or removed, highlighting sites for nucleophilic (f⁺) and electrophilic (f⁻) attack.

Local Electrophilicity (ωk) and Nucleophilicity (Nk) : These indices pinpoint the electrophilic and nucleophilic character of specific atomic sites.

For the two primary tautomers of this compound, these indices would differ significantly. In the 3-ol tautomer, the oxygen of the hydroxyl group would likely exhibit high nucleophilicity, while the carbon at position 3 would be more electrophilic. In the 3-one tautomer, the carbonyl oxygen would be a primary nucleophilic site, and the carbonyl carbon would be a key electrophilic center. Such analyses are crucial for predicting the outcomes of reactions like alkylation, acylation, or condensation.

Conformational Analysis and Tautomeric Equilibria

The primary equilibrium is between the aromatic This compound form and the non-aromatic 6-(hydroxymethyl)pyridazin-3(2H)-one form. Computational studies on the parent pyridazinone system have established that the equilibrium heavily favors the pyridazin-3(2H)-one (oxo) form. nih.govresearchgate.net This preference is a balance between the aromatic stabilization of the -ol form and the greater strength of the C=O double bond compared to the C=N bond in the -one form. Calculations indicate that the oxo form is more stable, and experimental evidence from related compounds confirms that pyridazinones exist predominantly in this form in solution. researchgate.net

The position of this equilibrium can be influenced by substituents and the solvent. The electron-donating hydroxymethyl group at position 6 would have a modest electronic influence on the tautomeric preference. Furthermore, conformational analysis would be necessary to determine the preferred orientation of the hydroxymethyl group relative to the pyridazine ring. Rotation around the C-C bond connecting the ring and the substituent would have different energy minima depending on steric hindrance and potential intramolecular hydrogen bonding between the -CH₂OH group and the adjacent N2 nitrogen atom. DFT calculations are the standard method for mapping this potential energy surface to identify the most stable conformers.

Intermolecular Interactions and Supramolecular Assembly Studies

Intermolecular interactions are the cornerstone of supramolecular chemistry, dictating how molecules recognize each other and self-assemble into larger, ordered structures. For this compound, with its combination of a polar pyridazine ring, a hydroxyl group, and a hydroxymethyl substituent, a variety of non-covalent forces are at play. Computational studies, although not extensively focused on this specific molecule, allow for predictions and comparisons based on related structures.

In similar systems, such as dipyridone derivatives, self-assembly is often directed by the classic R22(8) hydrogen bond motif. nih.govnih.gov This involves the formation of a cyclic dimer through N-H···O interactions. nih.govnih.gov For this compound, which exists in a tautomeric form as a pyridazinone, analogous O-H···N or O-H···O hydrogen bonds can be expected to form dimers or chains. The presence of the additional hydroxymethyl group offers further possibilities for creating complex three-dimensional networks, potentially involving water molecules as bridges in hydrated crystalline forms. nih.gov

Computational methods like Hirshfeld surface analysis are instrumental in quantifying and visualizing these intermolecular contacts. nih.govnih.gov For related compounds, such analyses have revealed the predominance of H···O/O···H, H···H, and H···C/C···H contacts, underscoring the significance of hydrogen bonding and van der Waals forces in the crystal packing. nih.gov

Table 1: Potential Hydrogen Bond Interactions in this compound

| Donor Group | Acceptor Group | Type of Interaction | Potential Supramolecular Motif |

| Pyridazinol -OH | Pyridazine Ring N | O-H···N | Chains, Dimers |

| Pyridazinol -OH | Pyridazinol O | O-H···O | Chains, Dimers |

| Hydroxymethyl -OH | Pyridazine Ring N | O-H···N | Cross-linking of chains |

| Hydroxymethyl -OH | Pyridazinol O | O-H···O | Inter-layer connections |

| Hydroxymethyl -OH | Hydroxymethyl O | O-H···O | Extended networks |

The aromatic pyridazine ring in this compound is capable of engaging in π-stacking interactions, which are crucial for the stabilization of crystal structures. nih.gov These interactions arise from the attractive non-covalent forces between aromatic rings. The high dipole moment characteristic of the pyridazine ring can enhance these π-π stacking interactions. nih.gov

In the absence of a specific crystal structure for this compound, insights can be drawn from computational and crystallographic studies of other pyridazine derivatives. hhu.deresearchgate.net These studies demonstrate that the supramolecular organization in the crystalline solid is often controlled by a combination of hydrogen bonding and π-stacking. hhu.de The π-stacking can occur between the pyridazine ring and adjacent pyridazine or other aromatic rings.

The geometry of these interactions can vary, from parallel-displaced to T-shaped arrangements, with the former being common for pyridazine systems. nih.gov For instance, in some 3,6-bis(4-triazolyl)pyridazines, close π-stacking of the central pyridazine ring with the triazole rings of neighboring molecules is observed, with centroid-to-centroid distances around 3.60 Å. hhu.de In other substituted pyridine (B92270) structures, π-π stacking interactions between the pyridine rings contribute to the formation of layered structures, with interlayer distances also in the range of 3.6 Å. researchgate.net

Computational studies on heteroaromatic π-stacking have shown that dispersion forces play a significant role, complemented by electrostatic interactions. nih.gov The presence of substituents, such as the hydroxymethyl and hydroxyl groups on the pyridazine ring of this compound, can modulate the electronic properties of the ring and thus influence the strength and geometry of the π-stacking interactions.

Table 2: Comparison of π-Stacking Parameters in Related Heterocyclic Compounds

| Compound Type | Interacting Rings | Centroid-to-Centroid Distance (Å) | Reference |

| 3,6-bis(4-triazolyl)pyridazines | Pyridazine-Triazole | ~3.60 | hhu.de |

| Substituted Pyridines | Pyridine-Pyridine | ~3.62 | researchgate.net |

| Dipyridone Derivatives | Heterocycle-Heterocycle | ~3.78 | nih.gov |

Strategic Role of 6 Hydroxymethyl Pyridazin 3 Ol As a Versatile Chemical Intermediate and Building Block

Application in the Synthesis of Complex Heterocyclic Systems

The inherent reactivity of the pyridazine (B1198779) ring system, coupled with the functional handles of 6-(hydroxymethyl)pyridazin-3-ol, makes it an ideal starting point for the construction of more elaborate heterocyclic frameworks. The hydroxyl group can undergo O-alkylation or O-acylation, while the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution. These transformations open pathways to a multitude of fused and substituted pyridazine derivatives.

For instance, the pyridazinone core is a frequent target for creating fused heterocyclic systems such as pyridazino[4,5-b]indoles or pyrazolo[3,4-d]pyridazines. These complex structures are often pursued for their potential biological activities. The general strategy involves the initial modification of the functional groups of this compound, followed by cyclization reactions.

A common synthetic approach involves the chlorination of the pyridazinone ring, followed by reactions with various nucleophiles. For example, treatment with phosphorus oxychloride can convert the hydroxyl group to a chlorine atom, creating a reactive site for substitution. Subsequent reaction with hydrazines can lead to the formation of fused triazine rings. The hydroxymethyl group can be protected during these steps and later modified to introduce further diversity.

The following table illustrates the types of complex heterocyclic systems that can be derived from pyridazine intermediates:

| Starting Intermediate Type | Reaction Type | Resulting Heterocyclic System |

| Dichloropyridazine | Nucleophilic substitution with amines/hydrazines | Aminopyridazines, Hydrazinopyridazines |

| Pyridazinone | Cyclocondensation with dicarbonyl compounds | Fused bicyclic systems (e.g., indolylpyridazines) |

| Chloropyridazine | Palladium-catalyzed cross-coupling (e.g., Suzuki, Heck) | Aryl- or vinyl-substituted pyridazines |

| Pyridazine Carbaldehyde | Wittig reaction, Knoevenagel condensation | Pyridazines with extended conjugation |

These examples underscore the utility of pyridazine building blocks in generating molecular complexity, a fundamental goal in synthetic chemistry.

Precursor for the Development of Pyridazine-Based Ligands for Coordination Chemistry Research

The field of coordination chemistry relies on the design and synthesis of ligands that can form stable and functional complexes with metal ions. The structure of this compound is well-suited for this purpose. The two adjacent nitrogen atoms of the pyridazine ring, along with the oxygen atoms of the hydroxyl and hydroxymethyl groups, can act as donor atoms, allowing the molecule to function as a multidentate ligand.

The ability of pyridazine derivatives to act as chelating agents is crucial for their application in coordination chemistry. Chelation, the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, results in a particularly stable complex. The arrangement of donor atoms in this compound allows for the formation of stable five- or six-membered chelate rings with a metal ion.

The development of pyridazine-based ligands is of significant interest for applications in catalysis, materials science, and bioinorganic chemistry. For example, transition metal complexes of pyridazine ligands have been investigated for their catalytic activity in a variety of organic transformations. Furthermore, the photophysical properties of these complexes can be tuned by modifying the substituents on the pyridazine ring, leading to potential applications in sensing and imaging.

The table below summarizes the potential coordination modes of this compound:

| Donor Atoms Involved | Potential Coordination Mode | Resulting Chelate Ring Size |

| N1, O (hydroxyl) | Bidentate | 5-membered |

| N2, O (hydroxymethyl) | Bidentate | 6-membered |

| N1, N2, O (hydroxyl) | Tridentate | Two fused 5-membered rings |

| N1, O (hydroxyl), O (hydroxymethyl) | Tridentate | Fused 5- and 6-membered rings |

Intermediate in the Creation of Novel Functional Materials with Tailored Properties

The unique electronic and structural features of the pyridazine ring make it an attractive component for the design of novel functional materials. The presence of two nitrogen atoms in the aromatic ring leads to a lower-lying LUMO (Lowest Unoccupied Molecular Orbital) compared to benzene, which can impart desirable electronic properties. By incorporating this compound into larger molecular or polymeric structures, it is possible to create materials with tailored optical, electronic, or biological functions.

One area of interest is the development of organic semiconductors. The planar structure and potential for π-π stacking of pyridazine derivatives make them candidates for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The functional groups of this compound provide convenient points for polymerization or for linking the pyridazine core to other functional moieties.

Furthermore, pyridazine derivatives have been investigated for their applications as plant growth regulators. This demonstrates the potential to create functional materials with specific biological activities by leveraging the pyridazine scaffold. The ability to systematically modify the structure of this compound allows for the fine-tuning of these properties.

| Functional Material Type | Role of Pyridazine Intermediate | Desired Property |

| Organic Semiconductor | Core π-conjugated unit | Charge transport |

| Luminescent Material | Emitter or host material | Light emission |

| Biologically Active Polymer | Monomeric building block | Targeted biological activity |

| Liquid Crystals | Mesogenic core | Anisotropic properties |

Contribution to Structure-Activity Relationship (SAR) Studies for Pyridazine Derivatives within Medicinal Chemistry Research

Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery. nih.gov By systematically modifying the chemical structure of a lead compound and evaluating the resulting changes in biological activity, medicinal chemists can identify the key structural features required for therapeutic efficacy. The bifunctional nature of this compound makes it an excellent scaffold for such studies. nih.govnih.gov

The pyridazinone core is a well-established pharmacophore found in numerous biologically active compounds. drexel.edu The hydroxyl and hydroxymethyl groups of this compound provide two distinct points for chemical modification, allowing for a thorough exploration of the chemical space around the pyridazine core. For example, the hydroxyl group can be converted to ethers or esters of varying sizes and electronic properties. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, which can then be further derivatized to form amides, esters, or other functional groups.

These systematic modifications allow researchers to probe the interactions of the molecule with its biological target, such as an enzyme or a receptor. For instance, the introduction of a bulky group at one position may enhance binding by filling a hydrophobic pocket, while the addition of a hydrogen bond donor at another position might improve selectivity.

The following table outlines a hypothetical SAR study based on the this compound scaffold:

| Position of Modification | Type of Modification | Rationale |

| C3-hydroxyl | Alkylation with various alkyl chains | Probe for hydrophobic interactions |

| C3-hydroxyl | Acylation with different acid chlorides | Investigate electronic and steric effects |

| C6-hydroxymethyl | Oxidation to aldehyde/carboxylic acid | Introduce hydrogen bond acceptors/donors |

| C6-hydroxymethyl | Conversion to amines via reductive amination | Explore ionic interactions |

Through such iterative design and synthesis, the initial activity of a lead compound can be optimized to produce a potent and selective drug candidate.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(hydroxymethyl)pyridazin-3-ol, and how are intermediates characterized?

- Methodology : Synthesis typically involves multi-step organic reactions starting with pyridazine derivatives. For example, hydroxymethyl groups may be introduced via nucleophilic substitution or reduction of carbonyl precursors. Key steps include:

- Precursor functionalization : Reacting 6-chloropyridazin-3-ol with formaldehyde under basic conditions to introduce the hydroxymethyl group .

- Purification : Column chromatography (e.g., DCM/AcOEt gradients) and recrystallization yield high-purity products (>99%) .

- Characterization : Confirm intermediates using -NMR, -NMR, and IR spectroscopy to verify functional groups (e.g., hydroxymethyl at δ~4.5 ppm in -NMR) .

Q. Which analytical techniques are essential for verifying the structure of this compound?

- Methodology :

- Spectroscopy : Use -NMR to confirm proton environments (e.g., aromatic protons at δ~7-8 ppm, hydroxymethyl protons at δ~4-5 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHNO: theoretical 125.13 g/mol) .

- Thermal analysis : Differential scanning calorimetry (DSC) confirms melting points and phase stability .

Q. How do substituents on the pyridazine ring influence the compound’s physicochemical properties?

- Methodology : Compare analogs (e.g., 6-phenyl or 6-chloro derivatives) to assess solubility and reactivity:

- Solubility profiling : Use van’t Hoff analysis to measure solubility in solvents like DMSO (highest at 318 K: ~4.73 × 10 mole fraction) .

- Reactivity trends : Electron-withdrawing groups (e.g., Cl) enhance electrophilic substitution, while hydroxymethyl groups increase hydrogen-bonding potential .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodology :

- Parameter screening : Vary temperature (e.g., 60–100°C), pH (neutral to mildly basic), and catalysts (e.g., KCO) to maximize substitution efficiency .

- Kinetic studies : Monitor reaction progress via HPLC to identify rate-limiting steps (e.g., hydroxymethylation vs. ring closure) .

- Scale-up challenges : Optimize solvent ratios (e.g., ethanol/water) to balance yield and purification efficiency .

Q. What strategies resolve contradictions in reported biological activities of pyridazine derivatives?

- Methodology :

- Structure-activity relationship (SAR) studies : Compare analogs (e.g., 6-(trifluoromethyl) vs. 6-hydroxymethyl) in antiproliferative assays (e.g., MTT on HL-60 cells) to isolate substituent effects .

- Data normalization : Account for assay variability (e.g., cell passage number, DMSO concentration ≤0.1%) .

- Mechanistic validation : Use molecular docking (e.g., Maestro software) to predict binding affinities to targets like microtubules or kinases .

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

- Methodology :

- Conformational analysis : Generate low-energy conformers using OPLS2005 force fields to predict bioactive orientations .

- Docking simulations : Model interactions with colchicine-binding sites on tubulin to prioritize derivatives with improved binding .

- ADMET prediction : Use tools like SwissADME to optimize logP (target ~1.5–2.5) and aqueous solubility .

Q. What advanced techniques characterize the compound’s stability under physiological conditions?

- Methodology :

- Forced degradation studies : Expose to acidic/basic buffers, UV light, or oxidative agents (e.g., HO) and monitor degradation via LC-MS .

- Microsomal stability assays : Incubate with liver microsomes to measure metabolic half-life (t) .

- Solid-state analysis : Powder XRD confirms polymorphic stability after storage (e.g., 25°C/60% RH for 6 months) .

Data Analysis & Contradictions

Q. How should researchers address discrepancies in reported solubility data for pyridazine derivatives?

- Methodology :

- Standardize protocols : Use consistent solvent systems (e.g., DMSO for hydrophobic compounds) and temperature controls (±0.1 K) .

- Cross-validate methods : Compare shake-flask vs. HPLC solubility measurements for accuracy .

- Thermodynamic analysis : Calculate activity coefficients and Gibbs free energy (ΔG) to explain deviations .

Q. Why do some studies report conflicting reactivity trends for hydroxymethylpyridazines?

- Root cause : Variability in reaction conditions (e.g., solvent polarity, catalyst loading).

- Resolution :

- Controlled experiments : Systematically test substituent effects (e.g., electron-donating vs. withdrawing groups) on oxidation (e.g., KMnO) or reduction (e.g., NaBH) outcomes .

- Mechanistic probes : Use isotopic labeling (e.g., -hydroxymethyl) to track reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.